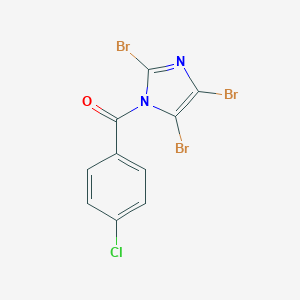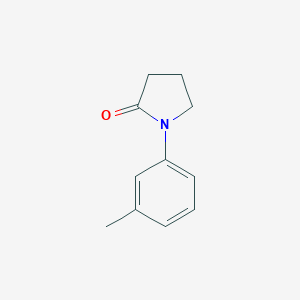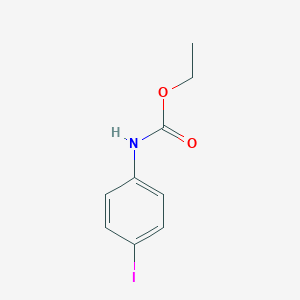
p-Iodophenyl urethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Iodophenyl urethane, also known as IPU, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Aplicaciones Científicas De Investigación
P-Iodophenyl urethane has been used in various scientific research applications, including as a reagent in the synthesis of other compounds, as a probe for protein binding studies, and as a tool for investigating the mechanism of action of certain enzymes. One of the most notable applications of p-Iodophenyl urethane is its use as a selective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins in the body.
Mecanismo De Acción
The mechanism of action of p-Iodophenyl urethane involves its binding to the heme group of cytochrome P450 enzymes, which leads to the inhibition of their activity. This inhibition can result in altered drug metabolism and toxicity, making p-Iodophenyl urethane a valuable tool for studying the role of cytochrome P450 enzymes in drug metabolism and toxicity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of p-Iodophenyl urethane have been extensively studied in laboratory settings. In addition to its inhibitory effects on cytochrome P450 enzymes, p-Iodophenyl urethane has been shown to have antioxidant properties and can protect against oxidative stress in cells. However, the use of p-Iodophenyl urethane in laboratory experiments has some limitations, including its potential toxicity and the need for careful handling and disposal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using p-Iodophenyl urethane in laboratory experiments include its well-established synthesis method, its selectivity for cytochrome P450 enzymes, and its potential for use in studying drug metabolism and toxicity. However, the limitations of using p-Iodophenyl urethane include its potential toxicity and the need for careful handling and disposal, as well as its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving p-Iodophenyl urethane. One potential area of research is the development of new compounds that are more selective and less toxic than p-Iodophenyl urethane for use in studying cytochrome P450 enzymes. Another area of research is the investigation of the antioxidant properties of p-Iodophenyl urethane and its potential use in treating oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of p-Iodophenyl urethane and its potential effects on drug metabolism and toxicity.
Conclusion:
In conclusion, p-Iodophenyl urethane is a valuable tool in scientific research due to its unique properties. Its well-established synthesis method, selectivity for cytochrome P450 enzymes, and potential for use in studying drug metabolism and toxicity make it a valuable compound for laboratory experiments. However, its potential toxicity and limited solubility in aqueous solutions must be carefully considered. Future research involving p-Iodophenyl urethane should focus on developing new compounds, investigating its antioxidant properties, and further understanding its mechanism of action.
Métodos De Síntesis
The synthesis of p-Iodophenyl urethane involves the reaction of p-iodophenol with urethane in the presence of a catalyst, such as hydrochloric acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and ethanol. This synthesis method has been well-established and is widely used in laboratory settings.
Propiedades
Número CAS |
77774-39-1 |
|---|---|
Nombre del producto |
p-Iodophenyl urethane |
Fórmula molecular |
C9H10INO2 |
Peso molecular |
291.09 g/mol |
Nombre IUPAC |
ethyl N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |
Clave InChI |
JUQOQFNQIBKYRA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=C(C=C1)I |
SMILES canónico |
CCOC(=O)NC1=CC=C(C=C1)I |
Otros números CAS |
77774-39-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




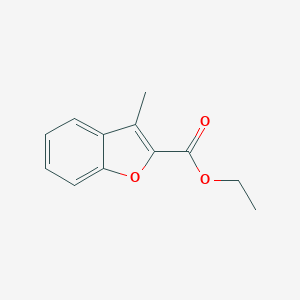
![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
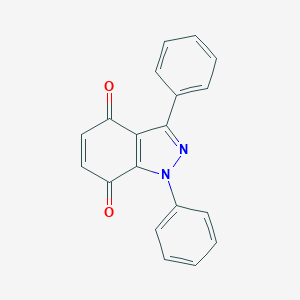
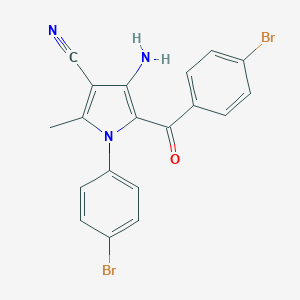

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
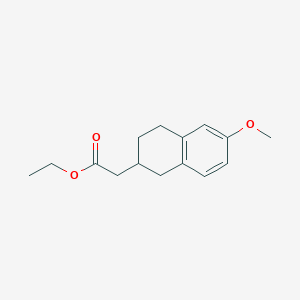
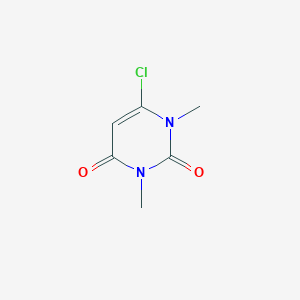
![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)
![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)
